3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one
CAS No.: 918785-16-7
Cat. No.: VC16924193
Molecular Formula: C15H17NO2
Molecular Weight: 243.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918785-16-7 |
|---|---|
| Molecular Formula | C15H17NO2 |
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | 3-but-2-enoxy-1-ethylquinolin-2-one |
| Standard InChI | InChI=1S/C15H17NO2/c1-3-5-10-18-14-11-12-8-6-7-9-13(12)16(4-2)15(14)17/h3,5-9,11H,4,10H2,1-2H3 |
| Standard InChI Key | RJUDNQDKGLLOOP-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C2=CC=CC=C2C=C(C1=O)OCC=CC |
Introduction
Structural and Nomenclature Analysis
The systematic IUPAC name 3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one delineates its molecular architecture:
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A quinolin-2(1H)-one core (a bicyclic system comprising a benzene ring fused to a 2-pyridone ring).
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An ethyl group at the N-1 position, replacing the hydrogen atom of the lactam nitrogen.
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A but-2-en-1-yloxy substituent at the C-3 position, introducing an unsaturated ether moiety.
Synthetic Methodologies
N-Alkylation of Quinolin-2-one
Physicochemical Characterization
Spectroscopic Data
While experimental data for 3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one are unavailable, inferences can be drawn from related compounds:
Infrared Spectroscopy (IR)
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Carbonyl (C=O) stretch: Expected at ~1650–1680 cm⁻¹, consistent with the 2-quinolone moiety .
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Alkenyl (C=C) stretch: Observed at ~1620–1680 cm⁻¹ for the but-2-en-1-yl group .
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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¹³C NMR:
Mass Spectrometry (MS)
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Molecular ion peak [M⁺] at m/z 285 (C₁₆H₁₇NO₂).
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Fragment ions at m/z 242 (loss of CH₂=CHCH₂) and m/z 174 (quinolin-2-one core) .
Crystallographic and Computational Insights
Predicted Crystal Packing
In analogous compounds like ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate, C–H⋯O hydrogen bonds organize molecules into columns or sheets . For 3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one, similar intermolecular interactions (e.g., C–H⋯O between the lactam carbonyl and alkenyl protons) may stabilize a layered crystal lattice.
Molecular Docking Predictions
While no docking studies exist for this compound, quinolin-2-one derivatives exhibit affinity for viral proteases and bacterial enzymes . Hypothetically, the but-2-en-1-yloxy group could enhance binding to hydrophobic pockets in target proteins due to its unsaturated chain.
Biological and Industrial Relevance
Antiviral Applications
Molecular docking studies of related quinolones reveal binding to SARS-CoV-2 main protease (Mpro) with affinity comparable to Darunavir . The unsaturated ether moiety in 3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one could facilitate π–π stacking with viral protease active sites.
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